molecular formula C14H18N2O2 B1473324 benzyl N-{5-azaspiro[2.4]heptan-1-yl}carbamate CAS No. 1419101-05-5

benzyl N-{5-azaspiro[2.4]heptan-1-yl}carbamate

Cat. No.: B1473324
CAS No.: 1419101-05-5
M. Wt: 246.3 g/mol
InChI Key: OBLBAUYGDPXCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

benzyl N-{5-azaspiro[2.4]heptan-1-yl}carbamate is a unique chemical compound characterized by its spirocyclic structure. The compound features a central nitrogen atom within a seven-membered ring, which is further connected to a benzyl carbamate (Cbz) group. This structural configuration imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{5-azaspiro[2.4]heptan-1-yl}carbamate typically involves the formation of the spirocyclic ring system followed by the introduction of the Cbz group. One common method includes the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions to form the spirocyclic core. The Cbz group can then be introduced through a carbamoylation reaction using benzyl chloroformate in the presence of a base like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

benzyl N-{5-azaspiro[2.4]heptan-1-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the Cbz group to a primary amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of derivatives.

Scientific Research Applications

benzyl N-{5-azaspiro[2.4]heptan-1-yl}carbamate has several applications in scientific research:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its unique structural features.

    Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It finds applications in the development of novel materials and catalysts for chemical processes

Mechanism of Action

The mechanism of action of benzyl N-{5-azaspiro[2.4]heptan-1-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cbz-5-azaspiro[2.4]heptane-1-methanol
  • 5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid
  • 3-Cbz-6-hydroxy-3-azabicyclo[3.1.1]heptane
  • 3-Cbz-6-oxo-3-azabicyclo[3.1.1]heptane

Uniqueness

benzyl N-{5-azaspiro[2.4]heptan-1-yl}carbamate is unique due to its specific spirocyclic structure and the presence of the Cbz group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it offers unique binding interactions and reactivity patterns, which can be leveraged in the design of novel pharmaceuticals and materials .

Properties

IUPAC Name

benzyl N-(5-azaspiro[2.4]heptan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-12-8-14(12)6-7-15-10-14/h1-5,12,15H,6-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLBAUYGDPXCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC2NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl N-{5-azaspiro[2.4]heptan-1-yl}carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
benzyl N-{5-azaspiro[2.4]heptan-1-yl}carbamate
Reactant of Route 3
Reactant of Route 3
benzyl N-{5-azaspiro[2.4]heptan-1-yl}carbamate
Reactant of Route 4
Reactant of Route 4
benzyl N-{5-azaspiro[2.4]heptan-1-yl}carbamate
Reactant of Route 5
Reactant of Route 5
benzyl N-{5-azaspiro[2.4]heptan-1-yl}carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
benzyl N-{5-azaspiro[2.4]heptan-1-yl}carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.